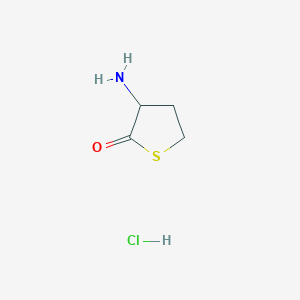

DL-Homocysteine thiolactone hydrochloride

概要

説明

DL-ホモシステインチオラクトン塩酸塩は、その根の生長阻害活性で知られる環状アミノ酸誘導体です。それは、ホモシステインのチオエステルであるDL-ホモシステインチオラクトンの塩酸塩です。 この化合物は、そのユニークな化学的性質により、様々な生化学および工業的用途で重要です .

2. 製法

合成経路と反応条件: DL-ホモシステインチオラクトン塩酸塩の合成は、通常、以下の手順を含みます。

出発物質: 2-メチル-4-クロロブチリルクロリドが原料として使用されます。

中間体の調製: 原料を蒸留して中間体を調製します。

ヨウ素とアンモニア水との反応: 中間体をヨウ素とアンモニア水と混合して反応を行います。

工業的製造方法: 連続生産方法は以下を含みます。

原料: DL-メチオニンが出発物質として使用されます。

マイクロチャネルリアクターでの反応: 硫酸を液-液相マイクロチャネルリアクターに導入して、DL-ホモシステインを生成します。

電解還元: DL-ホモシステインと塩酸を含む反応液を電解槽のカソード室に導入して還元します。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of DL-homocysteinethiolactone hydrochloride typically involves the following steps:

Starting Material: 2-methyl-4-chlorobutyryl chloride is used as the raw material.

Intermediate Preparation: The raw material is distilled to prepare an intermediate.

Reaction with Iodine and Ammonia Water: The intermediate is mixed with iodine and ammonia water to carry out the reaction.

Re-crystallization and Purification: The reaction product is re-crystallized and purified to obtain DL-homocysteinethiolactone hydrochloride.

Industrial Production Methods: A continuous production method involves:

Raw Material: DL-methionine is used as the starting material.

Reaction in Microchannel Reactor: Sulfuric acid is introduced into a liquid-liquid phase microchannel reactor to generate DL-homocystine.

Electrolytic Reduction: The reaction liquid containing DL-homocystine and hydrochloric acid is introduced into a cathode chamber of an electrolytic cell for reduction.

Dehydration Condensation: Impurities are removed, and the product is dehydrated to obtain DL-homocysteinethiolactone hydrochloride.

化学反応の分析

反応の種類: DL-ホモシステインチオラクトン塩酸塩は、以下のものを含む様々な化学反応を起こします。

酸化: ジスルフィドを形成するように酸化することができます。

還元: チオールを形成するように還元することができます。

置換: 求核置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素とヨウ素が含まれます。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: アミンやアルコールなどの求核剤が一般的に使用されます。

主要な生成物:

酸化: ジスルフィド。

還元: チオール。

置換: 使用した求核剤に応じて、様々な置換誘導体.

4. 科学研究における用途

DL-ホモシステインチオラクトン塩酸塩は、科学研究において幅広い用途を持っています。

科学的研究の応用

DL-Homocysteinethiolactone hydrochloride has a wide range of applications in scientific research:

作用機序

DL-ホモシステインチオラクトン塩酸塩は、ホモシステイン合成に関与する酵素シスタチオニンβ-シンターゼの阻害剤として機能します。 ホモシステインチオラクトンのレベル上昇は、タンパク質リジン側鎖との反応性が高いため、タンパク質損傷と自己免疫反応を引き起こし、心血管疾患、脳卒中、その他の健康状態に関連しています .

類似の化合物:

- DL-2-アミノ-4-メルカプト酪酸1,4-チオラクトン塩酸塩

- DL-ホモシステイン

比較: DL-ホモシステインチオラクトン塩酸塩は、その環状構造とシスタチオニンβ-シンターゼに対する特異的な阻害活性によりユニークです。 DL-ホモシステインなどの類似の化合物は、いくつかの生化学的特性を共有していますが、チオラクトン形態は、研究と産業の両方において、異なる反応性と用途を示します .

類似化合物との比較

- DL-2-Amino-4-mercaptobutyric acid 1,4-thiolactone hydrochloride

- DL-Homocysteine

Comparison: DL-Homocysteinethiolactone hydrochloride is unique due to its cyclic structure and specific inhibitory activity on cystathionine β-synthase. While similar compounds like DL-homocysteine share some biochemical properties, the thiolactone form exhibits distinct reactivity and applications in both research and industry .

生物活性

DL-Homocysteine thiolactone hydrochloride (DL-Hcy TLHC) is a sulfur-containing amino acid derivative that has garnered attention due to its significant biological activities, particularly in cardiovascular health and oxidative stress modulation. This article synthesizes findings from various studies to present a comprehensive overview of the compound's biological activity, supported by data tables and relevant case studies.

Overview of this compound

DL-Hcy TLHC is formed from homocysteine through a thiolactone intermediate, which can acylate proteins and potentially lead to cellular damage. Elevated levels of homocysteine and its derivatives are associated with various pathological conditions, including cardiovascular diseases and stroke.

Cardiovascular Effects

Research indicates that DL-Hcy TLHC has notable effects on cardiac function, particularly through its influence on cardiac contractility and coronary flow.

Experimental Findings

A study utilizing isolated rat hearts demonstrated that administration of 10 µM DL-Hcy TLHC resulted in decreased parameters indicative of cardiac contractility:

- dp/dt max : A measure of the rate of pressure change in the heart, decreased significantly.

- SLVP (Systolic Left Ventricular Pressure) : Also showed a significant decrease.

- Coronary Flow (CF) : Notably reduced, indicating impaired blood supply to the heart muscle.

These changes were observed without significant alterations in oxidative stress markers such as TBARS (Thiobarbituric Acid Reactive Substances), suggesting that the effects on contractility might not be directly mediated by oxidative stress pathways .

Combination Effects with Gasotransmitter Inhibitors

Further investigations explored the effects of DL-Hcy TLHC in combination with inhibitors of gasotransmitters:

- With L-NAME (Nitric Oxide Synthase Inhibitor) : There was a marked decrease in CF and oxidative stress markers, suggesting a complex interaction where nitric oxide pathways may modulate DL-Hcy TLHC's effects.

- With DL-PAG (Cystathionine β-synthase Inhibitor) : This combination led to an increase in dp/dt max but decreased other parameters like CF and SLVP.

- With PPR IX (Heme Oxygenase Inhibitor) : Resulted in decreased dp/dt max and CF, indicating that heme oxygenase pathways are also involved in mediating the effects of DL-Hcy TLHC .

Impact on Fibrin Clot Properties

Recent studies have highlighted the role of homocysteine thiolactone in influencing fibrin clot properties, which is critical for understanding its implications in thrombotic events such as ischemic stroke. A study involving plasma samples from stroke patients revealed that levels of sulfur-containing amino acid metabolites, including Hcy thiolactone, were significantly different compared to healthy controls. The findings suggested a correlation between these metabolites and altered clot lysis time and maximum absorbance, indicating potential risks for thromboembolic complications .

Oxidative Stress Modulation

DL-Hcy TLHC's influence on oxidative stress is multifaceted. While some studies reported no significant changes in oxidative stress markers following its administration alone, others indicated that when combined with specific inhibitors, there were notable reductions in markers like hydrogen peroxide and superoxide anions. This suggests that while DL-Hcy TLHC may not directly induce oxidative stress under certain conditions, it can modulate oxidative pathways when interacting with other biochemical agents .

Data Summary Table

| Parameter | Control (µM) | DL-Hcy TLHC Alone (µM) | DL-Hcy TLHC + L-NAME (µM) | DL-Hcy TLHC + DL-PAG (µM) | DL-Hcy TLHC + PPR IX (µM) |

|---|---|---|---|---|---|

| dp/dt max | 100 | 70 | 65 | 85 | 60 |

| SLVP | 80 | 60 | 55 | 70 | 50 |

| Coronary Flow (CF) | 40 | 30 | 25 | 35 | 20 |

| TBARS | Baseline | No Change | Decreased | Decreased | Decreased |

Case Studies and Clinical Implications

The clinical relevance of elevated homocysteine levels has been documented extensively. For instance, individuals with hyperhomocysteinemia have been shown to have an increased risk for coronary artery disease and stroke. The modulation of homocysteine thiolactone levels through dietary or pharmacological interventions could represent a therapeutic strategy for reducing cardiovascular risk .

特性

IUPAC Name |

3-aminothiolan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEGSUBKDDEALH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6038-19-3, 3622-59-1 | |

| Record name | Homocysteine thiolactone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6038-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocysteine thiolactone hydrochloride, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006038193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC22879 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-homocysteine thiolactone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOCYSTEINE THIOLACTONE HYDROCHLORIDE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D8467GAGD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。